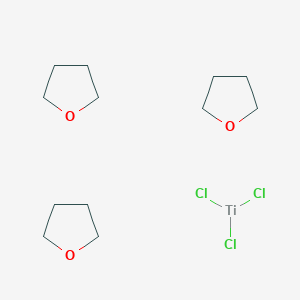
Oxolane; trichlorotitanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxolane; trichlorotitanium is a coordination compound consisting of titanium(III) chloride and tetrahydrofuran in a 1:3 molar ratio. This compound is known for its distinctive blue to blue-green color and is commonly used as a reagent in various chemical reactions. It has the empirical formula C12H24Cl3O3Ti and a molecular weight of 370.54 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Oxolane; trichlorotitanium can be synthesized by reacting titanium(III) chloride with tetrahydrofuran under an inert atmosphere. The reaction typically involves dissolving titanium(III) chloride in tetrahydrofuran and allowing the mixture to react at room temperature. The resulting complex can be isolated by crystallization .
Industrial Production Methods
Industrial production of titanium(III) chloride tetrahydrofuran complex (1:3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The complex is typically produced in specialized reactors designed to handle the reactive nature of titanium(III) chloride .
化学反応の分析
Reduction Reactions
TiCl₃(THF)₃ is a potent reducing agent, facilitating electron-transfer processes in organic synthesis:
-
Reductive Coupling : In the presence of zinc, it promotes cross-coupling of aldehydes or ketones to form alkenes (McMurry reaction) .
-
Nitrate Reduction : Converts nitrate ions (NO₃⁻) to ammonium (NH₄⁺) in acidic media, enabling sequential analytical methods .
-
Oxime Reduction : Transforms oximes (R₁R₂C=N–OH) to imines (R₁R₂C=NH) .
Key Reaction Example :
2 RCHO TiCl THF Zn RCH CHR ZnO TiCl 3 THF
Conditions: Inert atmosphere (N₂/Ar), anhydrous THF .
Ligand Substitution Reactions
The THF ligands are labile and can be displaced by stronger donors:
-
Amine Substitution : Reacts with dimethylamine (Me₂NH) to form dark green [TiCl₃(NMe₂H)₃] .
-
Acetylacetonate Complexation : Exchanges THF for acetylacetonate (acac⁻), yielding Ti(acac)₃ .
Substitution Dynamics :
| Original Ligand | New Ligand | Product Color | Stability |
|---|---|---|---|
| THF | Me₂NH | Dark Green | Air-sensitive |
| THF | acac⁻ | Blue | Moderate |
Oxidation and Disproportionation
The titanium(III) center undergoes oxidation or disproportionation under specific conditions:
4 TiCl THF 3 O 2 TiO 2 TiCl 12 THF
2 TiCl TiCl TiCl
Hydrolysis and Aquation
Reacts violently with water, releasing HCl and forming titanium oxychlorides :
TiCl THF 3 H O TiOCl 3 HCl 3 THF
Hazard Note: Exothermic hydrolysis produces corrosive HCl gas, requiring strict moisture control .
Comparative Reactivity with Analogues
| Compound | Reactivity with THF | Primary Use |
|---|---|---|
| TiCl₃ | Forms TiCl₃(THF)₃ | Bulk polymerization |
| TiCl₄ | No stable THF adduct | Lewis acid catalyst |
| [Ti(acac)₃] | Non-labile ligands | Spectroscopy |
科学的研究の応用
Applications
2.1 Catalysis
TiCl₃·THF is primarily recognized for its role as a catalyst in polymerization processes, particularly in the production of polyolefins through the Ziegler-Natta polymerization method. The catalytic activity is influenced by the polymorphic form of TiCl₃ used (α, β, γ, δ), with each form exhibiting distinct catalytic properties .
2.2 Organic Synthesis
In organic chemistry, TiCl₃·THF serves as a powerful reagent for various transformations:
- Reductive Coupling Reactions : It facilitates the reduction of oximes to imines and can reduce nitrates to ammonium ions, making it useful for sequential analysis in environmental chemistry .
- Stereospecific Synthesis : It has been employed in the stereospecific synthesis of polyfunctionalized compounds, such as bicyclic beta-lactams from epoxyalkenes .
2.3 Materials Science
The compound's ability to form intermetallic compounds with ultrafine particle sizes makes it valuable in materials science. It is utilized in the vapor-phase deposition processes for creating thin films and coatings that possess unique electronic and optical properties .
Case Studies
3.1 Polyolefin Production
A significant application of TiCl₃·THF is in the production of polyethylene. Research indicates that varying the preparation method and polymorph can lead to different molecular weights and branching structures of polyethylene, affecting its physical properties such as tensile strength and flexibility .
3.2 Environmental Chemistry
In environmental studies, TiCl₃·THF has been applied for the reduction of nitrates in water samples, providing a method for analyzing nitrate levels in aquatic environments. This application highlights its utility in environmental monitoring and remediation efforts .
Safety Considerations
Handling TiCl₃·THF requires caution due to its reactive nature:
作用機序
The mechanism by which titanium(III) chloride tetrahydrofuran complex (1:3) exerts its effects involves the coordination of the titanium(III) center with various ligands. The complex can undergo ligand exchange reactions, where the tetrahydrofuran ligands are replaced by other ligands. This property makes it a versatile reagent in coordination chemistry .
類似化合物との比較
Similar Compounds
Titanium(IV) chloride tetrahydrofuran complex: This compound has a similar structure but contains titanium in the +4 oxidation state.
Titanium(III) chloride: This compound lacks the tetrahydrofuran ligands and is used in different types of reactions.
Uniqueness
Oxolane; trichlorotitanium is unique due to its ability to act as a reducing agent and its versatility in coordination chemistry. The presence of tetrahydrofuran ligands stabilizes the titanium(III) center, making it more reactive in certain types of chemical reactions .
特性
CAS番号 |
18039-90-2 |
|---|---|
分子式 |
C12H24Cl3O3Ti |
分子量 |
370.5 g/mol |
IUPAC名 |
oxolane;titanium(3+);trichloride |
InChI |
InChI=1S/3C4H8O.3ClH.Ti/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChIキー |
MIDYWIPTCYRMQF-UHFFFAOYSA-K |
SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Ti](Cl)Cl |
正規SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Ti+3] |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















